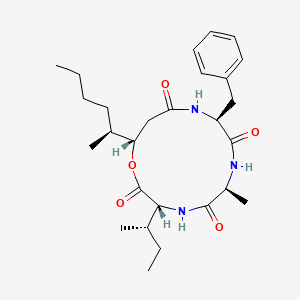
Beauveriolide III
Übersicht
Beschreibung
Beauveriolid III: ist ein natürlich vorkommendes Cyclodepsipeptid, eine Art Verbindung, die sowohl Peptid- als auch Esterbindungen enthält. Es wurde ursprünglich aus der Pilzart Beauveria isoliert. Beauveriolid III hat aufgrund seiner Fähigkeit, Sterol-O-Acyltransferase zu hemmen, ein Enzym, das am Lipidstoffwechsel beteiligt ist, großes Interesse geweckt, was es zu einem potenziellen therapeutischen Mittel für Erkrankungen wie Atherosklerose macht .
Wirkmechanismus
Target of Action
Beauveriolide III, a naturally occurring cyclodepsipeptide, primarily targets Sterol O-acyltransferase 1 and 2 (SOAT1 and SOAT2) . These are endoplasmic reticulum (ER) membrane proteins that play a crucial role in the synthesis of cholesteryl esters .
Mode of Action
This compound inhibits the activity of SOAT1 and SOAT2 . In an enzyme-based assay, this compound inhibited both SOAT1 and SOAT2 to a similar extent . In a cell-based assay using soat1-/soat2-expressing chinese hamster ovary (cho) cells, this compound selectively inhibited soat1 . This selective inhibition of SOAT1 by this compound was reproduced in intact ER fractions prepared from SOAT1/SOAT2-CHO cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of cholesteryl esters . By inhibiting SOAT1 and SOAT2, this compound blocks the conversion of cholesterol and long-chain fatty-acyl-CoA to cholesteryl esters . This inhibition disrupts lipid droplet formation in macrophages .
Pharmacokinetics
This compound has been demonstrated to be orally active in atherosclerogenic mouse models , suggesting it has good bioavailability.
Result of Action
The inhibition of SOAT1 and SOAT2 by this compound leads to a decrease in the synthesis of cholesteryl esters . This results in reduced lipid droplet formation in macrophages . More importantly, this compound has been shown to reduce atherosclerotic lesions in the aortae and hearts of apolipoprotein E knockout mice and in low-density lipoprotein receptor knockout mice .
Action Environment
It’s worth noting that the selective inhibition of soat1 by this compound was observed in intact er fractions prepared from soat1/soat2-cho cells , suggesting that the cellular environment may play a role in its mode of action.
Biochemische Analyse
Biochemical Properties
Beauveriolide III interacts with sterol O-acyltransferases 1 and 2 (SOAT1 and SOAT2), which are endoplasmic reticulum (ER) membrane proteins . It inhibits their ability to synthesize cholesteryl esters . This compound is more potent against ACAT1 than ACAT2 .
Cellular Effects
In cellular processes, this compound has been shown to decrease the secretion of beta-amyloid peptides from cells expressing human amyloid precursor protein . This suggests that this compound could potentially be used in the treatment of Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to a putative active site responsible for SOAT1 located on the cytosolic side of the ER . This compound is not accessible to the corresponding active site for SOAT2 located on the luminal side .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce atherosclerotic lesions in the aortae and hearts of apolipoprotein E knockout mice and in low-density lipoprotein receptor knockout mice . The specific dosage effects and any potential toxic or adverse effects at high doses are not clearly documented in the available literature.
Metabolic Pathways
This compound is involved in the metabolic pathway of cholesterol synthesis . It inhibits the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the conversion of cholesterol and long-chain fatty-acyl-CoA to cholesteryl esters .
Transport and Distribution
This compound is able to cross the gastrointestinal barrier, circulate untouched in the blood, and be excreted in the urine when administered orally to experimental mice .
Subcellular Localization
This compound interacts with proteins located in the endoplasmic reticulum (ER) of cells . The specific compartments or organelles that this compound is directed to within the cell are not clearly documented in the available literature.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Beauveriolid III umfasst mehrere Schritte. Zunächst wird die Schlüsselzwischenstufe 3-Hydroxy-4-methyloctansäure synthetisiert. Diese Zwischenstufe wird dann mit einem Dipeptid gekoppelt, gefolgt von einer Makrolaktamisierung, um die Cyclodepsipeptidstruktur zu bilden. Die Methyldiazirin-Einheit wird installiert, indem Methylketone mit flüssigem Ammoniak umgesetzt werden, um Imin-Zwischenstufen zu liefern, gefolgt von der Behandlung mit Hydroxylamin-O-sulfonsäure, um Diazridine zu ergeben. Anschließende Oxidation liefert Methyldiazirine .
Industrielle Produktionsmethoden: Beauveria-Arten, gefolgt von Extraktion und Reinigung der Verbindung. Fortschritte in der Synthetischen Biologie und Fermentationstechnologie könnten das Ertragspotenzial und die Effizienz der Produktion möglicherweise verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen: Beauveriolid III durchläuft hauptsächlich Reaktionen, die typisch für Cyclodepsipeptide sind. Dazu gehören:
Oxidation: Die Methyldiazirin-Einheit kann oxidiert werden, um reaktive Zwischenprodukte zu bilden.
Substitution: Die Ester- und Peptidbindungen im Molekül können nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Hydroxylamin-O-sulfonsäure werden für Oxidationsreaktionen verwendet.
Substitution: Nucleophile wie Amine oder Alkohole können unter milden Bedingungen verwendet werden, um die Ester- oder Peptidbindungen zu substituieren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise modifizierte Cyclodepsipeptide mit veränderten biologischen Aktivitäten .
Wissenschaftliche Forschungsanwendungen
Chemie: Beauveriolid III wird als Leitverbindung bei der Entwicklung und Synthese neuer Sterol-O-Acyltransferase-Inhibitoren verwendet. Seine Struktur-Aktivitäts-Beziehungsstudien helfen beim Verständnis der Bindungsinteraktionen mit dem Enzym .
Biologie: In der biologischen Forschung wird Beauveriolid III verwendet, um den Lipidstoffwechsel und die Bildung von Lipidtropfen in Zellen zu untersuchen. Es dient als Werkzeug, um die Rolle der Sterol-O-Acyltransferase in verschiedenen biologischen Prozessen zu untersuchen .
Medizin: Beauveriolid III hat potenzielle therapeutische Anwendungen bei der Behandlung von Atherosklerose und anderen lipidbedingten Erkrankungen. Seine Fähigkeit, Sterol-O-Acyltransferase zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung .
Industrie: In der Pharmaindustrie werden Beauveriolid III und seine Analoga auf ihr Potenzial als Cholesterinsenker untersucht. Sie werden auch bei der Entwicklung von Diagnoseinstrumenten für Lipidstoffwechselstörungen eingesetzt .
Wirkmechanismus
Beauveriolid III übt seine Wirkungen aus, indem es Sterol-O-Acyltransferase hemmt, ein Enzym, das in der Membran des endoplasmatischen Retikulums lokalisiert ist. Dieses Enzym katalysiert die Bildung von Cholesterinestern aus Cholesterin und Fettsäure-Acyl-CoA. Beauveriolid III bindet an das aktive Zentrum der Sterol-O-Acyltransferase 1 und verhindert, dass das Enzym die Reaktion katalysiert. Diese Hemmung reduziert die Bildung von Lipidtropfen in Zellen und verringert so die Ansammlung von Cholesterinestern .
Analyse Chemischer Reaktionen
Types of Reactions: Beauveriolide III primarily undergoes reactions typical of cyclodepsipeptides. These include:
Oxidation: The methyldiazirine moiety can be oxidized to form reactive intermediates.
Substitution: The ester and peptide bonds in the molecule can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydroxylamine-O-sulfonic acid are used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to substitute the ester or peptide bonds.
Major Products: The major products formed from these reactions are typically modified cyclodepsipeptides with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Beauveriolide III is used as a lead compound in the design and synthesis of new sterol O-acyltransferase inhibitors. Its structure-activity relationship studies help in understanding the binding interactions with the enzyme .
Biology: In biological research, this compound is used to study lipid metabolism and the formation of lipid droplets in cells. It serves as a tool to investigate the role of sterol O-acyltransferase in various biological processes .
Medicine: this compound has potential therapeutic applications in treating atherosclerosis and other lipid-related disorders. Its ability to inhibit sterol O-acyltransferase makes it a promising candidate for drug development .
Industry: In the pharmaceutical industry, this compound and its analogs are explored for their potential as cholesterol-lowering agents. They are also used in the development of diagnostic tools for lipid metabolism disorders .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Beauveriolid I: Ein weiteres Cyclodepsipeptid, das aus derselben Pilzart isoliert wurde, mit ähnlicher Sterol-O-Acyltransferase-hemmender Aktivität.
Beauveriolid-Analoga: Synthetische Analoga von Beauveriolid III, die entwickelt wurden, um seine biologische Aktivität und Selektivität zu verbessern
Einzigartigkeit: Beauveriolid III ist einzigartig durch seine selektive Hemmung der Sterol-O-Acyltransferase 1 gegenüber der Sterol-O-Acyltransferase 2. Diese Selektivität ist entscheidend für seine potenziellen therapeutischen Anwendungen, da die Hemmung der Sterol-O-Acyltransferase 2 schädliche Auswirkungen haben kann .
Eigenschaften
IUPAC Name |
(3R,6S,9S,13S)-9-benzyl-3-[(2S)-butan-2-yl]-13-[(2S)-hexan-2-yl]-6-methyl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N3O5/c1-6-8-12-18(4)22-16-23(31)29-21(15-20-13-10-9-11-14-20)26(33)28-19(5)25(32)30-24(17(3)7-2)27(34)35-22/h9-11,13-14,17-19,21-22,24H,6-8,12,15-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t17-,18-,19-,21-,22-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEELKRGSLCNVAR-QVZGIDAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Beauveriolide III and what is its mechanism of action?
A: this compound (cyclo-[(3S,4S)-3-hydroxy-4-methyloctanoyl-L-phenylalanyl-L-alanyl-D-allo-isoleucyl]) is a cyclic depsipeptide isolated from the fungus Beauveria sp. FO-6979. [] It inhibits the formation of lipid droplets in macrophages by targeting acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for cholesterol esterification. [, , ] By inhibiting ACAT, this compound reduces the synthesis of cholesteryl ester, ultimately leading to a decrease in lipid droplet accumulation within macrophages. []
Q2: What is the significance of this compound's stereochemistry?
A: The stereochemistry of this compound, particularly the 3S configuration of the 3-hydroxy-4-methyloctanoic acid (HMA) moiety, is crucial for its biological activity. [] Studies using synthetic stereoisomers demonstrated that the (3S,4S) configuration exhibited potent inhibitory activity against lipid droplet accumulation in macrophages, while other isomers displayed weaker effects. [] This highlights the importance of specific stereochemical arrangements for optimal interaction with its target.
Q3: Does this compound exhibit selectivity towards ACAT isozymes?
A: Interestingly, while this compound can inhibit both ACAT1 and ACAT2 isozymes in microsomal assays, it demonstrates selective inhibition of ACAT1 in intact cells. [] This selectivity is noteworthy because ACAT1 is ubiquitously expressed, including in macrophages, making it a relevant target for anti-atherosclerotic therapies. []
Q4: How has combinatorial synthesis been employed in this compound research?
A: Combinatorial synthesis has played a key role in exploring the structure-activity relationship (SAR) of this compound and developing more potent analogues. [, ] By utilizing solid-phase synthesis and solution-phase cyclization, researchers generated a diverse library of Beauveriolide analogues, including diphenyl derivatives with significantly increased potency compared to the parent compound. [, ]
Q5: What is the potential therapeutic application of this compound?
A: this compound exhibits anti-atherosclerotic activity in mouse models. [] Its ability to inhibit lipid droplet formation in macrophages, particularly through selective ACAT1 inhibition, makes it a promising candidate for further investigation as a potential therapeutic agent for atherosclerosis. [] Further research is necessary to fully elucidate its efficacy and safety profile in humans.
Q6: Are there any known limitations or challenges associated with this compound?
A6: While this compound shows promise, challenges remain. Further research is needed to:
- Optimize its potency and selectivity: Although some analogues show improved potency, continued SAR studies are crucial. []
- Investigate long-term effects and toxicity: Data on chronic toxicity and potential adverse effects are limited. []
- Develop suitable formulations: Strategies to enhance its stability, solubility, and bioavailability for therapeutic use are needed. []
Q7: What analytical techniques are used to characterize and study this compound?
A7: Various analytical techniques have been employed to characterize and study this compound, including:
- Spectral analysis: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) were used to elucidate its structure and stereochemistry. [, ]
- Chromatographic methods: High-performance liquid chromatography (HPLC) was employed for isolation, purification, and analysis of this compound and its analogues. [, , , ]
- Cell-based assays: Macrophage cell lines were utilized to assess its ability to inhibit lipid droplet formation and ACAT activity. [, , ]
- Animal models: Mouse models of atherosclerosis were used to evaluate its in vivo anti-atherosclerotic effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


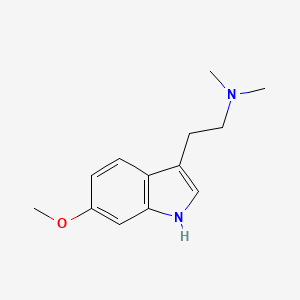
![(8R,10S)-10-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-1,8,11-trihydroxy-8-methyl-5,12-naphthacenedione](/img/structure/B3025707.png)

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)
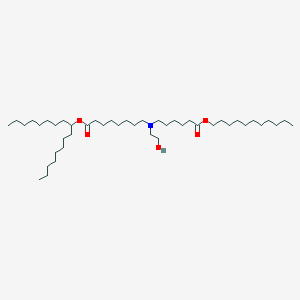
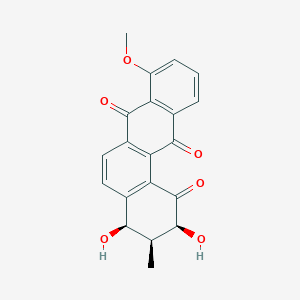

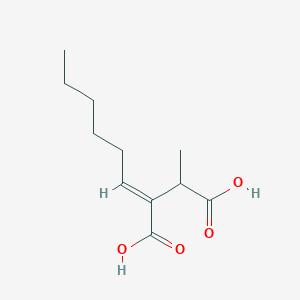
![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025717.png)
![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)
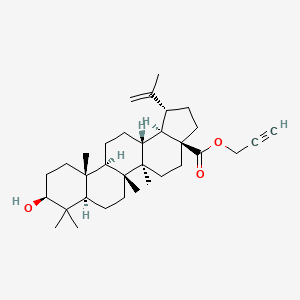
![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)


